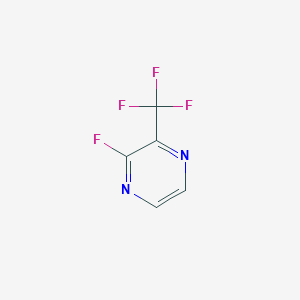

2-Fluoro-3-trifluoromethyl-pyrazine

説明

“2-Fluoro-3-trifluoromethyl-pyrazine” is a chemical compound that is part of the trifluoromethylpyridines group . Trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .

科学的研究の応用

Synthesis and Chemical Properties

- Fluorinated pyrazoles, including those with a 2-Fluoro-3-trifluoromethyl-pyrazine structure, are valuable as building blocks in medicinal chemistry. They are synthesized through specific strategies involving monofluorination and condensation processes, demonstrating their importance in creating structurally complex and functionally diverse compounds (Surmont et al., 2011).

Applications in Energetic Materials

- Certain derivatives of this compound, like 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, have been synthesized and studied for their potential as high-performance melt-cast energetic materials. These compounds exhibit high crystal density and thermal stability, making them suitable for applications in explosives and propellants (Ma et al., 2017).

Molecular Frameworks and Gas Adsorption

- Fluoro-functionalized Metal-Organic Frameworks (MOFs) with pyrazine structures show unusual CO2 adsorption behavior at room temperature. This indicates the potential of such compounds in gas storage and separation applications, highlighting the impact of fluorination on the adsorption properties of MOFs (Kanoo et al., 2012).

Photophysical Properties

- Pyrazine-based compounds, including those with fluorine substitutions, have been explored for their luminescent properties. These findings are significant for developing new materials for organic electronics and photonics, where fluorescence and photostability are key factors (Yamaji et al., 2017).

Drug Delivery Systems

- The incorporation of pyrazine derivatives into MOFs has been explored for drug delivery applications. Specifically, a Zn-MOF with pyrazine-decorated pores showed potential as a delivery system for 5-fluorouracil, a chemotherapeutic agent, indicating the role of such structures in enhancing the efficacy and targeting of cancer treatments (Yan et al., 2020).

将来の方向性

Trifluoromethylpyridines, including “2-Fluoro-3-trifluoromethyl-pyrazine”, are expected to find many novel applications in the future . They are already used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their properties and potential applications .

作用機序

Target of Action

It’s worth noting that trifluoromethyl-pyrazine derivatives have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) coupling reaction is a key process in the synthesis of various organoboron reagents . These reagents have properties that have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It’s known that trifluoromethyl-pyrazine derivatives have shown promising results in anti-cancer studies .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

生化学分析

Biochemical Properties

2-Fluoro-3-trifluoromethyl-pyrazine plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially altering their conformation and activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and differentiation . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. In terms of cellular metabolism, this compound can alter metabolic fluxes by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, this compound can inhibit enzymes by forming stable complexes with their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can activate or inhibit signaling pathways by binding to receptors or other signaling proteins, leading to downstream effects on cellular processes. Changes in gene expression can occur through the compound’s interaction with transcription factors, which can either enhance or repress the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological and toxicological responses . For example, low doses of this compound may modulate specific signaling pathways without causing overt toxicity, whereas high doses can result in enzyme inhibition, metabolic disturbances, and organ toxicity. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile. Additionally, this compound can impact metabolic fluxes by inhibiting or activating key enzymes, resulting in changes in metabolite levels and energy production.

特性

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIDOFURNVRTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856565 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-60-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

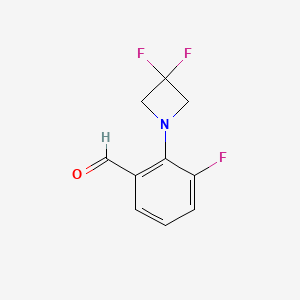

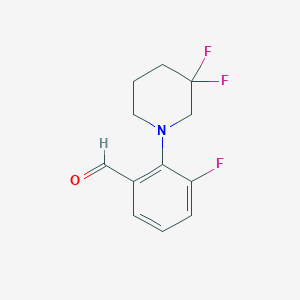

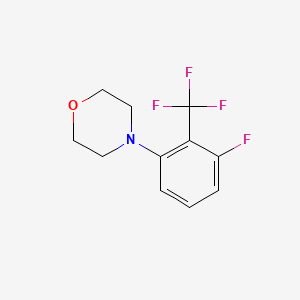

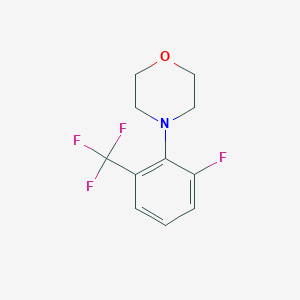

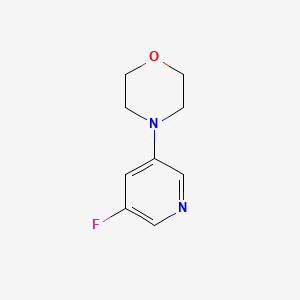

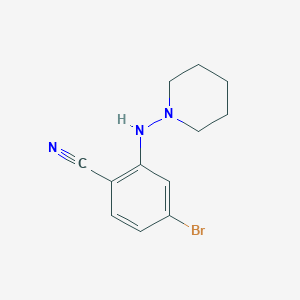

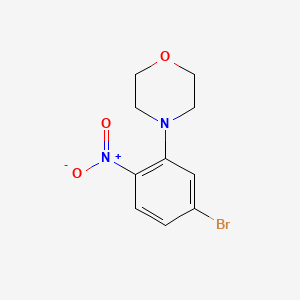

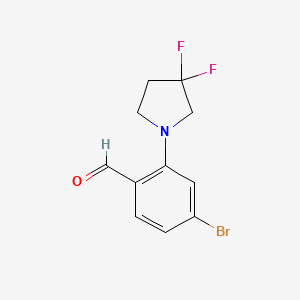

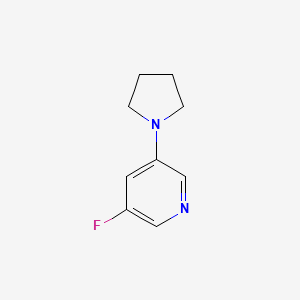

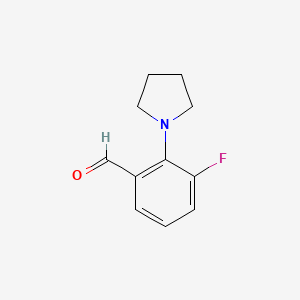

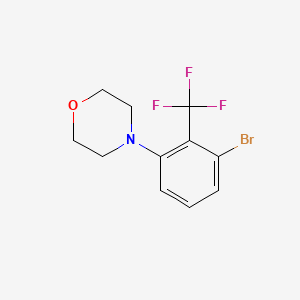

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。